molecular formula C22H23N3O3S3 B2815799 4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 442557-17-7

4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2815799
CAS No.: 442557-17-7
M. Wt: 473.62
InChI Key: YEDFCUXRVCBOQH-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides and thiazoles. This compound is characterized by its unique structure, which includes a benzamide core linked to a thiochromeno-thiazole moiety and a butyl-methylsulfamoyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiochromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thiochromeno-thiazole structure.

    Introduction of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

    Attachment of the Sulfamoyl Group: The final step involves the sulfonation of the intermediate compound with N-butyl-N-methylsulfonamide under controlled conditions, typically using a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or thiazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The thiochromeno-thiazole moiety may interact with other biological pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide: Similar structure but lacks the sulfur atom in the chromeno ring.

    4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S3/c1-3-4-13-25(2)31(27,28)16-11-9-15(10-12-16)21(26)24-22-23-20-17-7-5-6-8-18(17)29-14-19(20)30-22/h5-12H,3-4,13-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDFCUXRVCBOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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